Phalloidin-f-HM-SiR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

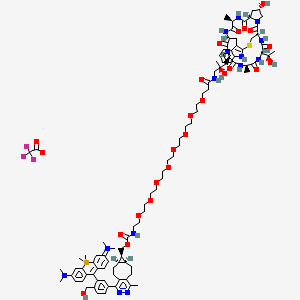

Properties

Molecular Formula |

C96H131F3N14O24SSi |

|---|---|

Molecular Weight |

1982.3 g/mol |

IUPAC Name |

[7-(dimethylamino)-10-[5-[(4S,5S,6R)-5-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-2-hydroxy-3-[(1R,14R,18S,20R,23R,28R,31R,34S)-18-hydroxy-34-[(1R)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxymethyl]-13-methyl-11,12-diazatricyclo[7.4.0.04,6]trideca-1(13),9,11-trien-10-yl]-2-(hydroxymethyl)phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C94H130N14O22SSi.C2HF3O2/c1-55-64-22-23-65-66(24-25-68(64)84(105-104-55)59-16-17-60(51-109)71(44-59)82-69-20-18-61(106(6)7)45-79(69)132(10,11)80-46-62(107(8)9)19-21-70(80)82)73(65)52-130-93(120)95-27-29-123-31-33-125-35-37-127-39-41-129-43-42-128-40-38-126-36-34-124-32-30-122-28-26-81(112)96-54-94(5,121)49-76-88(116)97-57(3)86(114)103-83(58(4)110)90(118)101-77-53-131-91-72(67-14-12-13-15-74(67)102-91)48-75(87(115)100-76)99-85(113)56(2)98-89(117)78-47-63(111)50-108(78)92(77)119;3-2(4,5)1(6)7/h12-21,44-46,56-58,63,65-66,73,75-78,83,102,109-111,121H,22-43,47-54H2,1-11H3,(H7-,95,96,97,98,99,100,101,103,112,113,114,115,116,117,118,120);(H,6,7)/t56-,57-,58-,63+,65+,66-,73+,75-,76-,77+,78-,83+,94+;/m1./s1 |

InChI Key |

HUNYPONRFHFXKV-ZDXSRWKGSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)C[C@@](C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC[C@H]6[C@@H]7[C@H]6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)[C@@H](C)O.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)C(C)O.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phalloidin-f-HM-SiR for F-actin Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, technical specifications, and experimental protocols for Phalloidin-f-HM-SiR, a sophisticated fluorescent probe for the visualization of filamentous actin (F-actin).

Core Mechanism of Action

This compound is a conjugate molecule designed for high-fidelity F-actin staining. Its mechanism relies on the synergistic action of its two key components: phalloidin and the f-HM-SiR fluorophore.

Phalloidin: A bicyclic heptapeptide toxin extracted from the Amanita phalloides mushroom, phalloidin exhibits a high binding affinity and specificity for F-actin.[1] It binds at the interface of at least three actin protomers within the filament, effectively stabilizing the structure and preventing its depolymerization.[2][3] This robust and selective binding makes phalloidin an excellent vehicle for delivering a fluorescent reporter to the actin cytoskeleton.

f-HM-SiR Fluorophore: This is a state-of-the-art silicon-rhodamine (SiR) dye with two crucial modifications:

-

Hydroxymethyl (HM) Group: The inclusion of a hydroxymethyl group induces a pH-dependent, reversible intramolecular spirocyclization. This process allows the fluorophore to spontaneously "blink" between a fluorescent open state and a non-fluorescent closed state, a property that is highly advantageous for super-resolution microscopy techniques like Single-Molecule Localization Microscopy (SMLM).

-

Fluorogenic Tetrazine ("f"): The SiR core is functionalized with a tetrazine moiety. In its native state, the tetrazine quenches the fluorescence of the SiR dye. This quenching is relieved upon an inverse electron-demand Diels-Alder (IEDDA) reaction with a dienophile, leading to a significant increase in fluorescence.[4][5][6][7][8] This fluorogenic property can be utilized in bioorthogonal labeling strategies.

When conjugated, the this compound probe allows for the precise and stable labeling of F-actin. Due to the size and charge of the conjugate, cellular membranes are generally impermeable to it, necessitating fixation and permeabilization of cells for effective staining.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its components. It is important to note that while some data is available for the f-HM-SiR fluorophore in isolation, the conjugation to the bulky phalloidin peptide may cause slight alterations in the spectral and binding properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉₆H₁₃₁F₃N₁₄O₂₄S | [9] |

| Molecular Weight | 1982.29 g/mol | [9] |

Table 2: Spectroscopic Properties

| Property | Value | Notes | Reference |

| Excitation Maximum (λex) | ~654 nm | Data for f-HM-SiR derivative. | [10] |

| Emission Maximum (λem) | ~670 nm | Data for f-HM-SiR derivative. | [10] |

| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | At pH 3.5 for f-HM-SiR. | |

| Quantum Yield (Φ) | 0.06 | At pH 3.5 for f-HM-SiR. |

Table 3: Binding Properties

| Property | Value | Notes | Reference |

| Binding Affinity (Kd) | 50 nM - 20 µM | General range for fluorescent phalloidin conjugates. | [11] |

| ~200 - 400 nM | Kd for TRITC-phalloidin. | [12] | |

| Stoichiometry | ~1:1 | One phalloidin molecule per actin subunit in F-actin. | [1] |

Signaling Pathways and Experimental Workflow

Fluorogenic Activation and Blinking Mechanism

The dual functionality of the f-HM-SiR fluorophore is rooted in two distinct chemical processes: the fluorogenic reaction and the spontaneous blinking. The diagram below illustrates the fluorogenic activation via an IEDDA reaction.

Caption: Fluorogenic activation of this compound via IEDDA reaction.

The spontaneous blinking of the HM-SiR component, crucial for super-resolution imaging, is an equilibrium between a non-fluorescent, closed spirocyclic form and a fluorescent, open quinoid form. This equilibrium is influenced by the local pH.

Experimental Workflow for F-actin Staining

The following diagram outlines a typical workflow for staining F-actin in cultured cells using this compound.

Caption: Experimental workflow for F-actin staining with this compound.

Experimental Protocols

The following protocols are generalized for staining F-actin in fixed, permeabilized cells. Optimization of incubation times and concentrations may be necessary depending on the cell type and experimental conditions.

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution by dissolving the lyophilized powder in anhydrous DMSO. For example, a 6.6 µM stock solution can be prepared. Aliquot and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of phosphate-buffered saline (PBS), pH 7.4. Heat gently (to ~60°C) and add a few drops of 1 M NaOH to dissolve the PFA. Cool to room temperature and filter. Use fresh or store at 4°C for a limited time. Caution: PFA is toxic and should be handled in a fume hood.

-

Permeabilization Buffer (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS.

-

Blocking Buffer (1% BSA in PBS): Dissolve 1 g of bovine serum albumin (BSA) in 100 mL of PBS.

-

Staining Solution: Dilute the this compound stock solution in Blocking Buffer or PBS to the desired final concentration (typically in the range of 100-200 nM).

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until the desired confluency is reached.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS.

-

Fixation: Aspirate the PBS and add enough 4% PFA solution to cover the cells. Incubate for 10-15 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS, 5 minutes for each wash.

-

Permeabilization: Aspirate the PBS and add the Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.

-

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

Blocking (Optional but Recommended): To reduce non-specific background staining, add Blocking Buffer and incubate for 30 minutes at room temperature.

-

Staining: Aspirate the blocking buffer and add the this compound staining solution. Incubate for 20-90 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for the SiR dye (e.g., excitation around 650 nm and emission around 670 nm). For super-resolution imaging, specific acquisition parameters will be required to capture the blinking events.

Considerations for Super-Resolution Microscopy

The spontaneous blinking of the f-HM-SiR fluorophore makes this probe suitable for SMLM techniques. When planning super-resolution experiments:

-

Imaging Buffer: Standard PBS is often sufficient for imaging, as the blinking is an intrinsic property of the dye.

-

Laser Power: Use appropriate laser power to induce fluorescence without excessive photobleaching.

-

Acquisition: Acquire a large number of frames (thousands to tens of thousands) to capture a sufficient number of single-molecule localization events for image reconstruction.

-

Data Analysis: Use specialized software to analyze the localization data and reconstruct the super-resolved image of the F-actin structures.

This guide provides a foundational understanding of this compound for F-actin staining. For optimal results, it is recommended to consult the specific product datasheet and relevant literature for your particular application.

References

- 1. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]

- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectral Nuances of f-HM-SiR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic and spontaneously blinking dye, f-HM-SiR, represents a significant advancement in live-cell super-resolution imaging. Its unique spectral properties, governed by a pH-dependent equilibrium and compatibility with bioorthogonal labeling techniques, make it a powerful tool for visualizing subcellular structures with high precision. This technical guide provides an in-depth analysis of the spectral characteristics of f-HM-SiR, detailed experimental protocols for its application, and a visual representation of its operational principle.

Core Spectral and Photophysical Properties

The key spectral and photophysical characteristics of f-HM-SiR are summarized in the table below. These properties are crucial for designing and executing advanced fluorescence microscopy experiments.

| Property | Value | Conditions |

| Molar Extinction Coefficient (ε) | 45,000 M⁻¹ cm⁻¹ | at pH 3.5[1] |

| Fluorescence Quantum Yield (Φ) | 0.06 | at pH 3.5[1] |

| Absorption Maximum (λ_abs) | 654 nm | |

| Emission Maximum (λ_em) | 670 nm | |

| Spirocyclization Equilibrium (pK_cycl) | 4.0 | [1][2] |

| Brightness (ε x Φ) | 2700 M⁻¹ cm⁻¹ | at pH 3.5[1] |

The Mechanism of Fluorogenicity and Blinking

The functionality of f-HM-SiR is rooted in a pH-dependent equilibrium between a non-fluorescent, colorless spiroether form and a fluorescent, open quinoid form. At physiological pH, the equilibrium strongly favors the spiroether form (99.9%), rendering the dye essentially non-fluorescent in the cellular environment.[1][2] This fluorogenic nature minimizes background fluorescence from unbound dye molecules. The spontaneous blinking required for single-molecule localization microscopy (SMLM) arises from the stochastic switching between these two states.[2]

The attachment of a tetrazine moiety to the hydroxymethyl-silicon-rhodamine (HM-SiR) core is responsible for the low fluorescence quantum yield in its unreacted state.[1] However, upon reaction with a dienophile, such as bicyclo[6.1.0]nonyne (BCN), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, the pK_cycl shifts to 5.2. This shift increases the proportion of the fluorescent form, albeit still maintaining a low enough level for stochastic blinking.[1]

Mechanism of f-HM-SiR fluorogenicity and bioorthogonal ligation.

Experimental Protocols

Spectroscopic Characterization of f-HM-SiR

Objective: To determine the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield of f-HM-SiR.

Methodology:

-

Sample Preparation: Prepare a stock solution of f-HM-SiR in a suitable organic solvent (e.g., DMSO). For spectroscopic measurements, dilute the stock solution in an aqueous buffer at the desired pH (e.g., pH 3.5 for the fluorescent form).

-

Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer to record the absorption spectrum of the diluted f-HM-SiR solution from approximately 400 nm to 800 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

To determine the molar extinction coefficient (ε), prepare a series of dilutions of known concentrations and measure their absorbance at λ_abs. Plot absorbance versus concentration and calculate ε from the slope of the resulting line according to the Beer-Lambert law.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λ_abs.

-

Record the emission spectrum over a wavelength range that captures the entire emission profile (e.g., 600 nm to 800 nm) to determine the emission maximum (λ_em).

-

To determine the fluorescence quantum yield (Φ), use a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 101). Measure the integrated fluorescence intensity and absorbance of both the f-HM-SiR sample and the standard at the same excitation wavelength. The quantum yield can then be calculated using the comparative method.

-

Live-Cell Imaging with f-HM-SiR

Objective: To label and visualize specific intracellular targets in living cells using f-HM-SiR in conjunction with bioorthogonal chemistry.

Methodology:

-

Cell Culture and Transfection: Culture HeLa cells in appropriate growth medium. For targeted labeling, transiently transfect the cells with a plasmid encoding the protein of interest fused to a self-labeling tag, such as HaloTag (e.g., H2A-HaloTag or TOM20-HaloTag).

-

Labeling with the Dienophile:

-

Incubate the transfected cells with a cell-permeable dienophile, such as HaloTag-BCN (HTL-BCN), at a concentration of 10 µM for 30 minutes. This allows the dienophile to covalently attach to the HaloTag-fused protein.

-

Wash the cells to remove any unbound dienophile.

-

-

Labeling with f-HM-SiR:

-

Incubate the cells with f-HM-SiR at a concentration of 2 µM. The f-HM-SiR will react with the BCN-labeled proteins via an iEDDA click reaction.

-

-

Fluorescence Microscopy:

-

Image the cells using a wide-field or confocal fluorescence microscope equipped with appropriate laser lines and emission filters for far-red fluorophores.

-

For super-resolution imaging (SMLM), acquire a time-series of images to capture the stochastic blinking of individual f-HM-SiR molecules.

-

Workflow for live-cell imaging using f-HM-SiR.

References

The Silicon Edge: A Technical Guide to Silicon-Rhodamine Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silicon-rhodamine (SiR) fluorescent probes have emerged as a superior class of fluorophores for advanced biological imaging. Their unique photophysical properties, including far-red to near-infrared (NIR) emission, high brightness, and exceptional photostability, offer significant advantages over traditional fluorescent dyes. This technical guide provides an in-depth exploration of the core advantages of SiR probes, presents comparative quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows. The cell permeability and fluorogenic nature of SiR probes make them particularly well-suited for live-cell imaging, super-resolution microscopy, and in vivo studies, minimizing phototoxicity and background fluorescence while enabling prolonged and detailed observation of dynamic cellular processes.

Core Advantages of Silicon-Rhodamine (SiR) Probes

The ascendancy of SiR probes in fluorescence imaging stems from a confluence of advantageous chemical and photophysical characteristics that address the limitations of conventional fluorophores.

-

Far-Red to Near-Infrared (NIR) Emission: SiR dyes exhibit excitation and emission spectra in the far-red and NIR regions (typically 650-750 nm).[1][2] This spectral window is often referred to as the "optical window" for biological imaging because it minimizes cellular autofluorescence, reduces light scattering, and allows for deeper tissue penetration, making SiR probes ideal for in vivo imaging.[1][2]

-

High Brightness and Photostability: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[3][4] SiR probes are known for their exceptional brightness and high photostability compared to traditional dyes like cyanines.[2] This allows for lower probe concentrations and reduced laser power during imaging, which in turn minimizes phototoxicity and enables long-term time-lapse experiments.[2]

-

Cell Permeability and Live-Cell Compatibility: A key feature of SiR probes is their high cell-membrane permeability, which allows for the straightforward staining of live cells without the need for harsh permeabilization techniques or genetic manipulation.[2] This, combined with their low cytotoxicity at working concentrations, makes them exceptionally well-suited for dynamic studies in living systems.[5]

-

Fluorogenicity: Many SiR probes are fluorogenic, meaning they exhibit a significant increase in fluorescence intensity upon binding to their target.[5] This property is attributed to an equilibrium between a non-fluorescent, closed spirolactone form and a highly fluorescent, open zwitterionic form. Target binding shifts this equilibrium towards the "on" state, resulting in a high signal-to-noise ratio and often eliminating the need for wash steps.[5][6]

-

Versatility in Probe Design: The SiR scaffold is synthetically tractable, allowing for the attachment of a wide variety of targeting ligands.[1] This has led to the development of a broad portfolio of SiR-based probes for specific cellular components, including the cytoskeleton (SiR-actin, SiR-tubulin), DNA (SiR-DNA/SiR-Hoechst), and fusion proteins via self-labeling tags like SNAP-tag and HaloTag.[7][8][9]

-

Super-Resolution Microscopy Compatibility: The high photon output and photostability of SiR dyes make them excellent labels for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM).[5] This enables the visualization of subcellular structures with unprecedented detail in living cells.[5]

Quantitative Data Presentation

To facilitate the selection of appropriate fluorescent probes, the following tables summarize the key photophysical properties of representative SiR dyes in comparison to commonly used fluorophores.

Table 1: Photophysical Properties of Selected Silicon-Rhodamine (SiR) Dyes

| SiR Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| SiR | 652 | 674 | 100,000 | 0.34 | 34,000 |

| SiR700 | 690 | 715 | 100,000 | 0.25 | 25,000 |

| JF646 (SiR-based) | 646 | 664 | 150,000 | 0.54 | 81,000 |

| SiR-DNA | 652 | 674 | 100,000 | - | - |

| SiR-tubulin | 652 | 674 | 100,000 | - | - |

Data compiled from multiple sources, and values can vary depending on the solvent and measurement conditions.[10][11][12]

Table 2: Comparison of SiR Dyes with Other Common Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| SiR (representative) | 652 | 674 | 100,000 | 0.34 | 34,000 |

| Fluorescein (FITC) | 495 | 519 | 75,000 | 0.92 | 69,000 |

| Rhodamine B | 554 | 578 | 106,000 | 0.49 | 51,940 |

| Cyanine 5 (Cy5) | 649 | 666 | 250,000 | 0.20 | 50,000 |

Data compiled from multiple sources, and values can vary depending on the solvent and measurement conditions.[1][6][13][14]

Experimental Protocols

The following are detailed methodologies for common applications of SiR probes.

Live-Cell Staining of the Actin Cytoskeleton with SiR-Actin

Objective: To visualize F-actin dynamics in living cells.

Materials:

-

SiR-actin probe (e.g., from Spirochrome)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Verapamil (optional, efflux pump inhibitor)

-

Live-cell imaging microscope with appropriate filter sets (e.g., Cy5)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of SiR-actin in anhydrous DMSO. Store at -20°C.

-

Staining Solution Preparation: Dilute the SiR-actin stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM. For initial experiments, 1 µM is recommended.[15] For cell lines with high efflux pump activity, verapamil can be added to the staining solution at a final concentration of 1-10 µM.[15]

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the SiR-actin staining solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.[7]

-

Imaging: The cells can be imaged directly without washing.[15] For improved signal-to-noise, a single wash step with fresh, pre-warmed culture medium can be performed.[15]

-

Microscopy: Image the stained cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation: ~640 nm, Emission: ~670 nm). For long-term imaging, maintain the cells in a stage-top incubator and use the lowest possible probe concentration (e.g., 100 nM) to minimize any potential effects on actin dynamics.[15]

Super-Resolution (STED) Microscopy of Microtubules with SiR-Tubulin

Objective: To visualize microtubule structures in living cells with sub-diffraction resolution.

Materials:

-

SiR-tubulin probe (e.g., from Spirochrome)

-

Anhydrous DMSO

-

Cell culture medium

-

Cells cultured on #1.5 coverslips

-

STED microscope with a depletion laser at ~775 nm

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of SiR-tubulin in anhydrous DMSO. Store at -20°C.

-

Staining Solution Preparation: Dilute the SiR-tubulin stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM. For STED imaging, a concentration of 1 µM is often a good starting point.[16]

-

Cell Staining: Replace the culture medium with the SiR-tubulin staining solution.

-

Incubation: Incubate the cells for 1 hour at 37°C.[16]

-

Washing: Wash the cells once with fresh, pre-warmed culture medium.

-

Mounting: Mount the coverslip for imaging in an appropriate live-cell imaging chamber.

-

STED Imaging: Acquire images using a STED microscope. Use an excitation laser around 640-650 nm and a depletion laser around 775 nm. Optimize laser powers to achieve the desired resolution while minimizing phototoxicity.

SNAP-Tag Labeling of Fusion Proteins with SiR-BG

Objective: To specifically label a SNAP-tag fusion protein with a SiR fluorophore in living cells.

Materials:

-

SiR-benzylguanine (SiR-BG) substrate (e.g., from New England Biolabs)

-

Anhydrous DMSO

-

Cells expressing a SNAP-tag fusion protein of interest, cultured on glass-bottom dishes

-

Cell culture medium (with serum)

-

Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

Procedure:

-

Stock Solution Preparation: Dissolve the SiR-BG substrate in DMSO to create a stock solution (e.g., 1 mM).

-

Labeling Solution Preparation: Dilute the SiR-BG stock solution 1:200 in pre-warmed, serum-containing cell culture medium to a final concentration of 1-5 µM.

-

Cell Labeling: Aspirate the existing medium from the cells and add the labeling solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Washing: Remove the labeling solution and wash the cells three times with fresh, pre-warmed culture medium.

-

Destaining: After the final wash, add fresh medium and incubate for an additional 30 minutes at 37°C to allow any unbound probe to diffuse out of the cells.

-

Imaging: Replace the medium with an appropriate imaging buffer (e.g., HBSS) and image the cells using a Cy5 filter set.

In Vivo Tumor Imaging with a SiR-Conjugated Probe (Generalized Protocol)

Objective: To visualize a tumor in a mouse model using a systemically delivered SiR probe.

Materials:

-

SiR-conjugated targeting agent (e.g., antibody or small molecule)

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (IVIS) or similar fluorescence imaging system

-

Sterile saline or PBS

Procedure:

-

Probe Preparation: Reconstitute the SiR-conjugated probe in sterile saline or PBS to the desired concentration. The optimal dose will depend on the specific probe and should be determined empirically.

-

Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).[10]

-

Probe Administration: Inject the SiR probe solution intravenously (e.g., via the tail vein) or intraperitoneally. A typical injection volume for a mouse is 100-200 µL.

-

Incubation/Circulation: Allow the probe to circulate and accumulate at the tumor site. The optimal imaging time point post-injection will vary depending on the probe's pharmacokinetics and can range from a few hours to 24-48 hours.[10]

-

In Vivo Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the SiR dye (e.g., Ex: 640 nm, Em: 680 nm).

-

Data Analysis: Quantify the fluorescence signal intensity in the tumor region of interest and compare it to background regions.

Mandatory Visualizations

Signaling Pathways and Molecular Mechanisms

The following diagrams illustrate the mechanisms of action for the targeting moieties of SiR-actin and SiR-tubulin.

Caption: Mechanism of SiR-Actin action.

Caption: Mechanism of SiR-Tubulin action.

Experimental Workflows

The following diagrams illustrate typical experimental workflows using SiR probes.

Caption: Fluorogenic probe activation workflow.

Caption: SNAP-tag live-cell labeling workflow.

Conclusion

Silicon-rhodamine based fluorescent probes represent a significant advancement in the field of bioimaging. Their superior photophysical properties, particularly their far-red emission, brightness, photostability, and fluorogenic nature, overcome many of the limitations of traditional dyes. This makes them invaluable tools for researchers and drug development professionals, enabling more detailed and prolonged studies of cellular dynamics in living systems with minimal perturbation. The continued development of novel SiR-based probes targeting a wider array of biomolecules promises to further expand the frontiers of our understanding of complex biological processes.

References

- 1. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. spirochrome.com [spirochrome.com]

- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 4. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 5. Rhodamine B - Wikipedia [en.wikipedia.org]

- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. SiR-DNA kit - Live cell DNA stain - spirochrome [spirochrome.com]

- 8. synentec.com [synentec.com]

- 9. Fluorescent probe imaging [bio-protocol.org]

- 10. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. spectralinvivo.com [spectralinvivo.com]

- 16. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Phalloidin-f-HM-SiR for Advanced Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Phalloidin-f-HM-SiR, a powerful fluorescent probe for visualizing the actin cytoskeleton. We will delve into its core features, mechanism of action, and provide detailed protocols for its application in high-resolution cell imaging, particularly in the realm of super-resolution microscopy.

Introduction: Unveiling the Actin Cytoskeleton with Precision

The actin cytoskeleton is a dynamic and intricate network of filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, shape determination, and intracellular transport.[1][2][3] Visualizing the fine structures of filamentous actin (F-actin) is crucial for understanding these fundamental biological functions. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a highly specific and stable probe for F-actin.[4][5] When conjugated to a fluorescent dye, phalloidin becomes an invaluable tool for fluorescence microscopy.

This compound is a state-of-the-art probe that combines the F-actin specificity of phalloidin with the advanced photophysical properties of the hydroxymethyl silicon-rhodamine (HM-SiR) dye. This far-red, spontaneously blinking fluorophore is particularly well-suited for super-resolution imaging techniques like Single-Molecule Localization Microscopy (SMLM), enabling researchers to visualize the actin cytoskeleton with unprecedented detail.[3]

Core Features and Mechanism of Action

The exceptional performance of this compound in cellular imaging stems from the unique characteristics of the HM-SiR dye.

Spontaneous Blinking for Super-Resolution Microscopy

A key feature of the HM-SiR dye is its ability to spontaneously "blink" between a fluorescent "on" state and a non-fluorescent "off" state. This phenomenon is driven by an intramolecular spirocyclization reaction that is sensitive to the local environment. In aqueous solution at physiological pH, the dye predominantly exists in the closed, non-fluorescent spirocyclic form. Stochastically, individual molecules can transition to the open, fluorescent form, emitting a burst of photons before returning to the dark state. This transient emission allows for the precise localization of individual fluorophores, which is the fundamental principle behind SMLM techniques. This intrinsic blinking mechanism obviates the need for complex imaging buffers or specific photoactivation lasers often required for other super-resolution methods.

Mechanism of HM-SiR Spontaneous Blinking

Caption: The equilibrium between the closed (non-fluorescent) and open (fluorescent) forms of the HM-SiR dye enables its spontaneous blinking, a key feature for SMLM.

Far-Red Excitation and Emission

This compound is excited by far-red light and emits in the near-infrared spectrum. This is advantageous for live-cell imaging as longer wavelength light is less phototoxic and penetrates deeper into biological samples. Furthermore, it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

Quantitative Data

| Property | Estimated Value | Notes |

| Excitation Maximum (λex) | ~650 - 660 nm | Based on similar SiR derivatives. |

| Emission Maximum (λem) | ~670 - 680 nm | Based on similar SiR derivatives. |

| Quantum Yield (Φ) | > 0.3 | Estimated based on related HM-SiR dyes. The quantum yield of fluorescent phalloidins can be influenced by the conjugation process. |

| Photostability | High | SiR dyes are known for their excellent photostability, which is crucial for super-resolution imaging.[6] |

| Binding Target | Filamentous Actin (F-actin) | Phalloidin binds specifically to the grooves of F-actin.[4][5] |

| Cell Permeability | No | Phalloidin conjugates are generally not cell-permeable and require cell fixation and permeabilization for intracellular staining.[5] |

Experimental Protocols

The following is a detailed protocol for staining F-actin in fixed cells using this compound for super-resolution microscopy.

Reagent Preparation

-

This compound Stock Solution: Dissolve the lyophilized powder in dimethyl sulfoxide (DMSO) or methanol to a final concentration of approximately 6.6 µM.[7] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Fixation Solution: Prepare a fresh solution of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4. Methanol-free formaldehyde is recommended for optimal preservation of actin filaments.[4]

-

Permeabilization Solution: 0.1% Triton X-100 in PBS.

-

Washing Buffer: Phosphate-buffered saline (PBS).

-

Blocking Solution (Optional): 1% Bovine Serum Albumin (BSA) in PBS.

Staining Protocol for Adherent Cells

Experimental Workflow for F-Actin Staining

Caption: A general workflow for staining filamentous actin in fixed cells using this compound.

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[7]

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[7]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional): To reduce non-specific background staining, you can incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

Staining: Dilute the this compound stock solution to a working concentration of approximately 1 unit/mL (typically a 1:200 to 1:1000 dilution) in PBS or a buffer of your choice.[4][7] Incubate the cells with the staining solution for 60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. For SMLM, it is often preferable to image in PBS to facilitate the blinking of the dye.

-

Imaging: Proceed with imaging on a microscope equipped for super-resolution microscopy.

Applications in Cell Biology

This compound is a versatile tool for studying the intricate organization and dynamics of the actin cytoskeleton in a wide range of biological contexts.

Visualizing Actin Dynamics in Cell Migration

Cell migration is a fundamental process that relies on the dynamic remodeling of the actin cytoskeleton to form protrusive structures like lamellipodia and filopodia.[2] this compound can be used to visualize the detailed architecture of F-actin within these structures, providing insights into the mechanisms of cell movement.

Role of Actin in Cell Protrusions

Caption: A simplified diagram illustrating the role of the actin cytoskeleton in forming lamellipodia and filopodia, key structures in cell migration.

Investigating Cytoskeletal Rearrangements

The actin cytoskeleton undergoes rapid reorganization in response to various extracellular and intracellular signals. This compound can be employed to study these rearrangements in detail, for example, during cell division, differentiation, or in response to drug treatment.

High-Resolution Imaging of Cellular Structures

The superior resolution offered by SMLM with this compound allows for the detailed visualization of F-actin in various subcellular structures, including stress fibers, cortical actin networks, and the actin component of cell-cell and cell-matrix adhesions.

Conclusion

This compound is a powerful and versatile probe for high-resolution imaging of the actin cytoskeleton. Its combination of F-actin specificity and the unique photophysical properties of the HM-SiR dye makes it an ideal tool for researchers in cell biology, neuroscience, and drug discovery who seek to unravel the intricate details of actin organization and dynamics. By enabling super-resolution imaging with relative ease, this probe opens up new avenues for investigating the fundamental roles of the cytoskeleton in health and disease.

References

- 1. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phalloidin staining protocol | Abcam [abcam.com]

- 5. biotium.com [biotium.com]

- 6. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

Visualizing the Actin Cytoskeleton in Real-Time: A Technical Guide to Phalloidin-f-HM-SiR

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and fundamental component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and intracellular transport.[1] The ability to visualize and quantify the dynamics of filamentous actin (F-actin) is crucial for understanding cellular function in both normal and pathological states. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a highly selective probe that binds to F-actin with high affinity, preventing its depolymerization.[2][3] When conjugated to a fluorophore, phalloidin becomes a powerful tool for fluorescently labeling actin filaments. This technical guide focuses on Phalloidin-f-HM-SiR, a fluorescent phalloidin conjugate, for visualizing actin cytoskeleton dynamics. This guide will provide an in-depth overview of its properties, experimental protocols, and data presentation for researchers and professionals in drug development.

This compound: A Profile

Quantitative Data Summary

The following tables summarize key quantitative parameters for fluorescent phalloidin conjugates and related actin probes. This data provides a comparative framework for understanding the expected performance of this compound.

| Parameter | Phalloidin-AlexaFluor 647 | SiR-actin | Lifeact-Atto 655 | Reference |

| Binding Affinity (to F-actin) | High (nanomolar range) | High (nanomolar range) | Lower (micromolar range) | [6][7] |

| Photostability | Moderate | High | High | [6][7] |

| Signal-to-Noise Ratio | High | High | Moderate | [8] |

| Cell Permeability | No (requires permeabilization) | Yes | Yes (as a fusion protein) | [3] |

| Effect on Actin Dynamics | Stabilizes F-actin | Minimal perturbation | Minimal perturbation | [3] |

| Resolution in Super-Resolution Microscopy | 36.3 - 58.7 nm | Not specified | 49.5 - 60.5 nm | [2][7] |

Note: The values for Phalloidin-AlexaFluor 647 are used as a proxy for a far-red phalloidin conjugate. The actual performance of this compound may vary.

Experimental Protocols

General Staining Protocol for Fixed Cells with Fluorescent Phalloidin

This protocol is a general guideline for staining F-actin in fixed cells using fluorescent phalloidin conjugates like this compound. Optimization may be required for specific cell types and experimental conditions.[6][9][10]

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS, methanol-free)[6]

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[9]

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

This compound working solution (concentration to be optimized, typically in the nanomolar range)

-

Mounting Medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

Staining: Incubate the cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for the SiR fluorophore (excitation/emission maxima typically in the far-red/near-infrared range).

Live-Cell Imaging Considerations

While traditional phalloidin conjugates are not cell-permeable and are toxic to live cells due to their actin-stabilizing effect, some SiR-based actin probes are designed for live-cell imaging.[3] If this compound is intended for live-cell applications, its cell permeability and cytotoxicity must be experimentally determined. For live-cell imaging of actin dynamics, probes like SiR-actin or genetically encoded markers such as Lifeact are generally preferred as they minimally interfere with actin polymerization and depolymerization.[3]

Visualizing Actin Dynamics in Signaling Pathways and Experimental Workflows

The visualization of F-actin is critical in studying various signaling pathways that regulate cell morphology, migration, and invasion. For instance, growth factor signaling can induce rapid changes in the actin cytoskeleton.[11] High-content screening platforms can utilize fluorescent actin probes to assess the effects of chemical compounds on cytoskeletal organization.[12]

Signaling Pathway Diagram

Caption: Growth factor signaling cascade leading to actin polymerization.

Experimental Workflow for High-Content Screening

Caption: High-content screening workflow for analyzing actin cytoskeleton changes.

Conclusion

This compound, as a far-red fluorescent phalloidin conjugate, holds significant promise for detailed and high-contrast visualization of the F-actin cytoskeleton. While specific performance metrics for this particular probe require direct experimental validation, the established utility of fluorescent phalloidins in conjunction with the favorable spectral properties of SiR dyes suggests its potential for advancing research in cell biology and drug discovery. The provided protocols and workflows offer a starting point for researchers to integrate this tool into their studies of actin dynamics and its role in various cellular processes. As with any fluorescent probe, careful optimization and validation are essential to ensure accurate and reproducible results.

References

- 1. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]

- 3. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 4. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phalloidin staining protocol | Abcam [abcam.com]

- 7. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. genecopoeia.com [genecopoeia.com]

- 11. researchgate.net [researchgate.net]

- 12. High-Content Imaging of Unbiased Chemical Perturbations Reveals that the Phenotypic Plasticity of the Actin Cytoskeleton Is Constrained - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Phalloidin-f-HM-SiR for Advanced F-Actin Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin-f-HM-SiR is a specialized fluorescent probe designed for the high-fidelity visualization of filamentous actin (F-actin) within fixed cells. This conjugate leverages the remarkable specificity of phalloidin for F-actin and the advanced photophysical properties of the f-HM-SiR fluorophore. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high affinity to the grooves between actin subunits, effectively stabilizing the filaments and preventing their depolymerization.[1] The f-HM-SiR (fluorogenic hydroxymethyl silicon-rhodamine) dye is a far-red, cell-permeable, and fluorogenic probe, making it particularly well-suited for advanced imaging applications with reduced phototoxicity and background fluorescence. This guide provides an in-depth overview of the properties and applications of this compound, including its spectral characteristics, a detailed experimental protocol, and diagrams illustrating its mechanism of action and experimental workflow.

Core Principles

Phalloidin-based staining is a cornerstone technique for investigating the architecture and dynamics of the actin cytoskeleton. Unlike antibody-based methods, phalloidin binding is not species-dependent and offers a high degree of specificity for F-actin over monomeric G-actin.[2] The conjugation of phalloidin to a fluorescent dye allows for the direct visualization of actin filaments in a variety of cell and tissue preparations.

The "f-HM-SiR" fluorophore is a state-of-the-art dye with several advantageous features:

-

Far-Red Emission: Minimizes phototoxicity and cellular autofluorescence, leading to a higher signal-to-noise ratio.

-

Fluorogenicity: The fluorescence of the dye is significantly enhanced upon binding to its target, which in this context is facilitated by its conjugation to phalloidin and subsequent binding to F-actin. This property helps to reduce background from unbound probe.

-

Spontaneous Blinking: A characteristic of HM-SiR dyes that makes them suitable for super-resolution microscopy techniques like dSTORM.

Data Presentation

Due to the limited availability of a specific datasheet for this compound, the following table presents estimated photophysical properties based on known characteristics of SiR dyes. Researchers should verify the optimal excitation and emission settings for their specific imaging system.

| Property | Estimated Value | Notes |

| Excitation Maximum (λex) | ~650 nm | Based on typical SiR dye properties. |

| Emission Maximum (λem) | ~670 nm | Based on typical SiR dye properties. |

| Recommended Laser Line | 633 nm, 640 nm, or 647 nm | Common laser lines for exciting far-red fluorophores. |

| Recommended Filter Set | Cy5 or equivalent | Standard filter set for far-red fluorescence detection. |

| Molar Extinction Coefficient | Data not available | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Quantum Yield | Data not available | The efficiency of converting absorbed light into emitted fluorescence. |

Experimental Protocols

This section provides a detailed methodology for staining F-actin in cultured cells using this compound. This protocol can be adapted for various cell types and experimental setups.

Materials

-

This compound

-

Methanol-free formaldehyde (e.g., 4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Mounting medium

-

Coverslips

-

Cultured cells on coverslips

Staining Procedure for Adherent Cells

-

Cell Preparation:

-

Culture cells on sterile glass coverslips to the desired confluency.

-

Gently wash the cells twice with pre-warmed PBS.

-

-

Fixation:

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[4] This step is crucial for allowing the phalloidin conjugate to enter the cell and access the actin filaments.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

-

Phalloidin Staining:

-

Prepare the this compound staining solution. The optimal concentration should be determined empirically, but a starting concentration of 10-200 nM in PBS with 1% BSA is recommended.[5]

-

Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.[4]

-

Note: To minimize evaporation, perform this incubation in a humidified chamber.

-

-

Washing:

-

Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin conjugate.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., a Cy5 filter set).

-

Mandatory Visualization

Caption: Mechanism of this compound binding to and stabilizing F-actin filaments.

Caption: Experimental workflow for staining F-actin with this compound.

References

- 1. Phalloidin [maciverlab.bms.ed.ac.uk]

- 2. yeasenbio.com [yeasenbio.com]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Actin Staining Techniques - Actin staining protocols, Actin stain, Actin probe, Acti-stain 488 phalloidin, Acti-stain 555 phalloidin, Acti-stain 535 phalloidin, Acti-stain 670 phalloidin, Actin stain, Actin -stain488. [cytoskeleton.com]

- 5. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

Navigating the Cellular Labyrinth: A Technical Guide to the Cell Permeability of Phalloidin-f-HM-SiR for Live-Cell Staining

Disclaimer: The specific fluorescent probe "Phalloidin-f-HM-SiR" is not extensively documented in currently available scientific literature. This guide is constructed based on the well-established principles of silicon-rhodamine (SiR) conjugated probes, such as SiR-actin, which are designed for live-cell imaging of the actin cytoskeleton. The "f-HM" designation may refer to specific functional modifications or a particular variant of the SiR fluorophore; however, the core principles of cell permeability and staining are expected to be highly analogous to other SiR-based actin probes.

Introduction: The Challenge of Visualizing F-Actin in Living Cells

Visualizing the dynamic architecture of the filamentous actin (F-actin) cytoskeleton in living cells is crucial for understanding a myriad of cellular processes, including motility, division, and intracellular transport.[1] Traditionally, fluorescently labeled phalloidin has been the gold standard for F-actin staining due to its high affinity and specificity.[2] However, a significant limitation of phalloidin conjugates is their inability to cross the plasma membrane of living cells, necessitating cell fixation and permeabilization, which precludes the study of dynamic processes.[2][3][4][5]

The advent of cell-permeable, far-red fluorescent probes based on silicon-rhodamine (SiR) has revolutionized live-cell imaging of the cytoskeleton.[6][7] These probes, exemplified by SiR-actin, are typically composed of a SiR fluorophore conjugated to a small molecule with high affinity for F-actin, such as a derivative of jasplakinolide.[7][8][9] SiR-based probes are fluorogenic, meaning their fluorescence intensity dramatically increases upon binding to their target, leading to a high signal-to-noise ratio with minimal background from unbound probe.[6][7] This guide provides an in-depth technical overview of the principles and protocols governing the use of SiR-based phalloidin analogues for live-cell F-actin staining.

Mechanism of Cell Permeability and Staining

The cell permeability of SiR-based probes is a key feature that distinguishes them from traditional phalloidin conjugates. This is achieved through the chemical properties of the SiR fluorophore, which exists in equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic form.[7] The hydrophobic nature of the spirolactone state facilitates passive diffusion across the plasma membrane.

Once inside the cell, the probe binds to F-actin. This binding event stabilizes the fluorescent zwitterionic state, leading to a significant increase in fluorescence quantum yield (up to 100-fold).[6][7] This mechanism ensures that fluorescence is primarily emitted from the target structures, minimizing background noise and eliminating the need for wash steps.[7]

Quantitative Data for Live-Cell Actin Staining

The following tables summarize key quantitative parameters for live-cell actin staining using SiR-based probes, with comparative data for traditional phalloidin staining in fixed cells.

| Parameter | SiR-Actin (Live Cells) | Traditional Phalloidin (Fixed Cells) | Reference(s) |

| Cell Permeability | Yes | No (requires permeabilization) | [2][3][6][7] |

| Typical Concentration | 100 nM - 1 µM | 80 nM - 200 nM | [2] |

| Incubation Time | 1 - 4 hours | 15 - 90 minutes | [6] |

| Wash Steps Required | No | Yes | [7] |

| Toxicity | Minimal at working concentrations | Toxic, used on fixed cells | [7][9] |

| Fluorescence Increase | >100-fold upon binding | N/A | [6][7] |

Table 1: Comparison of key parameters for live-cell SiR-actin and fixed-cell phalloidin staining.

| Cell Type | SiR-Actin Concentration | Incubation Time | Notes | Reference(s) |

| MCF10A | Not specified | Not specified | Used for 3D matrix imaging. | [6] |

| CHO-K1 | Not specified | Not specified | Amenable to high-content screening. | [8] |

| Various | 100 nM - 1 µM | 1 - 4 hours | General starting point. | [6] |

| Challenging Cell Lines | 100 nM - 1 µM | 1 - 4 hours | May require efflux pump inhibitors (e.g., verapamil). | [6] |

Table 2: Exemplary cell types and general conditions for SiR-actin staining.

Experimental Protocols

Live-Cell Staining with SiR-Based Probes

This protocol is a general guideline for staining F-actin in living cells with a SiR-based probe. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Live cells cultured in appropriate imaging dishes (e.g., glass-bottom dishes).

-

Complete cell culture medium.

-

SiR-based actin probe (e.g., SiR-actin) stock solution (typically 1 mM in DMSO).

-

Efflux pump inhibitor (e.g., verapamil) stock solution (optional).

Procedure:

-

Preparation of Staining Solution: Prepare a 1000X stock of the SiR-probe in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 100 nM to 1 µM). For cells with high efflux pump activity, verapamil can be added to the staining solution at a final concentration of 1-10 µM.[6]

-

Cell Staining: Remove the existing medium from the cultured cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.[6] The optimal incubation time may vary depending on the cell type.

-

Imaging: The cells can be imaged directly in the staining solution without any wash steps. Imaging is best performed using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Cy5 settings).

Comparative Protocol: Fixed-Cell Staining with Traditional Phalloidin

For comparison, this is a standard protocol for staining F-actin in fixed cells.

Materials:

-

Cells cultured on coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Fluorescent phalloidin conjugate solution (e.g., 100 nM in PBS with 1% BSA).

-

Mounting medium.

Procedure:

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[2][10]

-

Washing: Wash the fixed cells three times with PBS.[10]

-

Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-15 minutes to permeabilize the cell membranes.[2][10]

-

Washing: Wash the permeabilized cells three times with PBS.

-

Staining: Incubate the cells with the fluorescent phalloidin solution for 20-90 minutes at room temperature, protected from light.

-

Washing: Wash the stained cells three times with PBS to remove unbound probe.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

Signaling Pathways and Cellular Processes

The primary role of phalloidin and its analogues is to bind to and stabilize F-actin, thereby preventing its depolymerization. While this property is exploited for staining, it is important to consider that high concentrations or prolonged exposure to these agents can interfere with the natural dynamics of the actin cytoskeleton. SiR-probes are designed to have a lower affinity for F-actin compared to unlabeled parent molecules like phalloidin or jasplakinolide, which allows them to bind without severely impeding actin dynamics.[6]

The actin cytoskeleton is central to numerous signaling pathways and cellular processes, including:

-

Cell Migration: Formation of lamellipodia and filopodia.

-

Cytokinesis: Formation of the contractile ring during cell division.[8]

-

Cell Adhesion: Connection to focal adhesions and adherens junctions.

-

Endocytosis and Exocytosis: Vesicle trafficking and membrane remodeling.

By enabling the visualization of F-actin dynamics in real-time, SiR-based probes are invaluable tools for studying how these processes are regulated and dysregulated in health and disease.

References

- 1. Visualization and Quantitative Analysis of the Actin Cytoskeleton Upon B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yeasenbio.com [yeasenbio.com]

- 3. Is phalloidin cell permeable? | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. What does rhodamine phalloidin do? | AAT Bioquest [aatbio.com]

- 6. Live Cell Imaging Of The Actin Cytoskeleton [cytoskeleton.com]

- 7. tebubio.com [tebubio.com]

- 8. synentec.com [synentec.com]

- 9. researchgate.net [researchgate.net]

- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

Methodological & Application

Application Notes and Protocols for Phallalloidin-f-HM-SiR in Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin-f-HM-SiR is a high-performance fluorescent probe designed for the visualization of filamentous actin (F-actin) in super-resolution microscopy. This molecule consists of phalloidin, a bicyclic peptide from the Amanita phalloides mushroom that exhibits high affinity and specificity for F-actin, conjugated to a silicon-rhodamine (SiR) fluorophore. The unique photophysical properties of the SiR dye, including its far-red excitation and emission, high photostability, and brightness, make this compound an exceptional tool for advanced imaging techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). These application notes provide detailed protocols and performance data to enable researchers to effectively utilize this probe for high-resolution imaging of the actin cytoskeleton.

Product Information

This compound is a versatile dye that serves as an essential tool in a variety of biological experiments. It aids researchers in observing and analyzing cellular structures, tracking biomolecules, and assessing cellular functions.[1][2] Its applications are extensive, ranging from basic scientific research to potential applications in clinical diagnostics.[1][2]

Physicochemical Properties

| Property | Typical Value/Range | Notes |

| Excitation Maximum (λex) | ~650 nm | Typical for SiR dyes, allowing for efficient excitation with common red lasers. |

| Emission Maximum (λem) | ~670 nm | Far-red emission minimizes autofluorescence from cellular components. |

| Molar Extinction Coefficient | > 70,000 cm⁻¹M⁻¹ | High extinction coefficient contributes to the brightness of the probe.[3] |

| Quantum Yield | 0.2 - 0.4 | Representative of SiR dyes, indicating good fluorescence efficiency. |

| Binding Target | Filamentous Actin (F-actin) | Phalloidin binds with high specificity to the grooves of F-actin. |

| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | Phalloidin conjugates exhibit nanomolar affinity for F-actin.[4][5] |

| Molecular Weight | ~1982.29 g/mol | [6] |

| Solubility | DMSO, DMF, Methanol | Stock solutions are typically prepared in these organic solvents. |

Applications in Super-Resolution Microscopy

The actin cytoskeleton is a dynamic network of filaments that plays a crucial role in numerous cellular processes, including cell motility, division, and intracellular transport.[7] Super-resolution microscopy techniques are essential for visualizing the intricate organization and dynamics of actin filaments, which are typically below the diffraction limit of conventional light microscopy.[8][9]

This compound is particularly well-suited for:

-

STED Microscopy: The photostability and far-red emission of the SiR dye are advantageous for STED imaging, allowing for the use of high-intensity depletion lasers with reduced phototoxicity and photobleaching.

-

STORM/PALM: The SiR fluorophore can be effectively photoswitched between a fluorescent "on" and a dark "off" state, a prerequisite for single-molecule localization microscopy techniques like STORM and PALM.

-

Structured Illumination Microscopy (SIM): The brightness and photostability of this compound also make it a suitable probe for SIM, which requires the acquisition of multiple raw images.

Experimental Protocols

The following are detailed protocols for staining fixed cells with this compound for super-resolution microscopy.

General Workflow for Cell Staining

Caption: General experimental workflow for staining cells with this compound.

Protocol 1: Staining Protocol for STED Microscopy

Materials:

-

Cells cultured on high-precision glass coverslips (No. 1.5H)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS (methanol-free)

-

Triton X-100, 0.1% in PBS

-

Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)

-

This compound stock solution (e.g., 10 µM in DMSO)

-

Mounting medium suitable for super-resolution microscopy

Procedure:

-

Cell Culture: Seed and culture cells of interest on high-precision glass coverslips to an appropriate confluency (typically 50-70%).

-

Fixation:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

-

Staining:

-

Prepare the staining solution by diluting the this compound stock solution in Blocking Buffer to a final concentration of 100-500 nM.

-

Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

-

Mounting:

-

Mount the coverslip onto a microscope slide using a mounting medium optimized for super-resolution microscopy (e.g., with a specific refractive index and antifade components).

-

Seal the coverslip with nail polish and allow it to cure if necessary.

-

-

Imaging:

-

Image the sample using a STED microscope equipped with an appropriate excitation laser (e.g., 640 nm) and a STED depletion laser (e.g., 775 nm).

-

Protocol 2: Staining Protocol for STORM/PALM

Materials:

-

Same as for STED microscopy protocol.

-

STORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a primary thiol like mercaptoethylamine (MEA)).

Procedure:

-

Cell Culture, Fixation, Permeabilization, Blocking, and Staining: Follow steps 1-6 of the STED microscopy protocol. A lower concentration of this compound (e.g., 50-200 nM) may be optimal for achieving single-molecule blinking.

-

Mounting for STORM:

-

After the final wash, mount the coverslip in a chamber suitable for fluid exchange or directly in STORM imaging buffer.

-

-

Imaging:

-

Image the sample on a STORM or PALM microscope.

-

Use a high-power laser to induce photoswitching of the SiR fluorophore and acquire a long series of images (typically 10,000-50,000 frames).

-

Reconstruct the super-resolved image from the localized single-molecule events.

-

Signaling Pathways Amenable to Visualization

This compound is an excellent tool for investigating signaling pathways that regulate actin dynamics. Super-resolution microscopy can reveal the nanoscale organization of actin filaments in response to various stimuli.

Formin-Mediated Actin Nucleation

Formins are a group of proteins that nucleate and promote the elongation of unbranched actin filaments.[10][11] They are regulated by Rho GTPases and play a critical role in the formation of stress fibers and filopodia.

Caption: Simplified pathway of formin-mediated actin nucleation by Rho GTPases.

Arp2/3 Complex-Mediated Actin Branching

The Arp2/3 complex is a seven-subunit protein complex that nucleates the formation of branched actin networks, which are essential for lamellipodia formation and cell migration.[12][13] Its activity is regulated by nucleation-promoting factors (NPFs) like WASp/WAVE.

Caption: Pathway of Arp2/3 complex-mediated branched actin nucleation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak signal | - Inefficient permeabilization- Low probe concentration- Photobleaching | - Increase Triton X-100 concentration or incubation time.- Increase this compound concentration.- Use an antifade mounting medium and minimize light exposure. |

| High background | - Incomplete washing- Non-specific binding | - Increase the number and duration of washing steps.- Increase the concentration of BSA in the blocking buffer. |

| Poor resolution in super-resolution | - Suboptimal imaging buffer (STORM)- High labeling density (STORM)- Incorrect laser powers (STED) | - Prepare fresh imaging buffer with active oxygen scavengers.- Reduce the concentration of this compound.- Optimize excitation and depletion laser powers. |

Conclusion

This compound is a powerful tool for visualizing the intricate architecture of the actin cytoskeleton with nanoscale resolution. Its superior photophysical properties make it an ideal probe for demanding super-resolution techniques. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, super-resolved images of F-actin, enabling deeper insights into the fundamental cellular processes governed by the actin cytoskeleton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]

- 3. Phalloidin Conjugates | AAT Bioquest [aatbio.com]

- 4. pdf.dutscher.com [pdf.dutscher.com]

- 5. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Fluorescent Dye | | Invivochem [invivochem.com]

- 7. Superresolution Imaging - Krapf Lab [engr.colostate.edu]

- 8. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 11. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arp2/3 complex - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Optimal F-Actin Staining with Phalloidin-f-HM-SiR in STORM Imaging

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Phalloidin-f-HM-SiR for super-resolution Stochastic Optical Reconstruction Microscopy (STORM) imaging of filamentous actin (F-actin). The protocols and data presented are designed to serve as a comprehensive guide to achieving high-quality, high-resolution images of the actin cytoskeleton.

Introduction

Phalloidin is a bicyclic peptide isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin, preventing its depolymerization.[1][2] When conjugated to a fluorescent dye, phalloidin becomes a powerful tool for visualizing the intricate network of actin filaments within cells. This compound is a phalloidin conjugate featuring a silicon-rhodamine (SiR) based fluorophore with a furan-modified hydroxymethyl group. This dye is particularly well-suited for STORM imaging due to its favorable photoswitching characteristics, including improved photon output and switching properties compared to earlier SiR derivatives.[3] Visualizing the actin cytoskeleton at the nanoscale is crucial for understanding a wide range of cellular processes, including cell motility, division, and intracellular transport.[1][2]

Quantitative Data Summary

The optimal concentration of this compound for STORM imaging requires empirical determination and is dependent on the cell type, fixation method, and imaging setup. Based on available literature for SiR-based probes and other phalloidin conjugates in super-resolution microscopy, the following table provides recommended starting concentrations for optimization.

| Probe | Application | Recommended Starting Concentration | Incubation Time | Notes |

| This compound (inferred) | STORM of fixed cells | 100 - 500 nM | 30 - 60 minutes | The optimal concentration should be determined by testing a range of concentrations. Higher concentrations may lead to increased background, while lower concentrations may result in sparse labeling. |

| SiR-actin | Live-cell imaging | 1 µM | 12 hours (overnight) | This concentration is for live-cell labeling and serves as an upper-end reference for fixed-cell staining, which typically requires lower concentrations.[4][5] |

| Phalloidin-Alexa Fluor 647 | dSTORM of fixed cells | 165 - 330 nM | 2 hours - overnight | A commonly used dye for dSTORM of F-actin, providing a good starting point for optimizing this compound concentrations.[4][5] |

| Phalloidin-Alexa Fluor 647 | Phalloidin-PAINT | 1 - 3 nM (in imaging buffer) | During imaging | This technique relies on the transient binding of the probe during imaging and thus uses significantly lower concentrations in the imaging buffer rather than a pre-incubation staining step.[5] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom.

-

Add the appropriate volume of high-quality, anhydrous DMSO to create a stock solution of 100-200 µM.

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

Cell Culture and Fixation

This protocol is suitable for adherent cells grown on glass coverslips.

Materials:

-

Glass coverslips (No. 1.5 thickness, ~170 µm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol-free formaldehyde (e.g., 4% in PBS)

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

-

Seed cells on clean glass coverslips in a petri dish and culture overnight to allow for adherence and spreading.

-

Wash the cells gently with pre-warmed PBS.

-